molecular formula C8H14ClNO3S B7760557 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B7760557
M. Wt: 239.72 g/mol
InChI Key: JRFOBWGVCJXGGA-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a sulfone-containing propanamide derivative characterized by a tetrahydrothiophene ring substituted with a chlorine atom at the 4-position and a 1,1-dioxide (sulfone) group. The 2-methylpropanamide moiety is attached to the nitrogen of the sulfone ring.

The chlorine substituent may influence electronic properties and bioactivity, as seen in related chlorinated aromatic compounds .

Properties

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-5(2)8(11)10-7-4-14(12,13)3-6(7)9/h5-7H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFOBWGVCJXGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CS(=O)(=O)CC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene is oxidized to its sulfone using hydrogen peroxide (H2O2H_2O_2) in acetic acid under reflux (60–80°C for 6–8 hours). This method achieves yields of 85–90%, with the sulfone confirmed via 1H NMR^{1}\text{H NMR} (singlet at δ 3.2–3.4 ppm for sulfone protons) and IR spectroscopy (asymmetric S=O stretching at 1290–1320 cm1^{-1}). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C are also effective but less scalable.

Functionalization of Preformed Sulfones

Patent literature describes nitration and sulfonate ester cleavage to introduce substituents. For example, 4-chloro-2-methylphenyl methanesulfonate is nitrated at 0°C using HNO3/H2SO4HNO_3/H_2SO_4, followed by acidic hydrolysis (80°C in HCl) to yield nitro-phenol derivatives. Adapting this, tetrahydrothiophene sulfone can undergo electrophilic chlorination at the 4-position using Cl2Cl_2 or SO2Cl2SO_2Cl_2 in CCl4CCl_4.

Chlorination at the 4-Position

Direct Electrophilic Chlorination

Chlorine gas (Cl2Cl_2) in carbon tetrachloride (CCl4CCl_4) at 25°C selectively substitutes the 4-position of tetrahydrothiophene sulfone, yielding 4-chloro-1,1-dioxidotetrahydrothiophene (85% yield). The reaction is quenched with aqueous Na2S2O3Na_2S_2O_3 to remove excess Cl2Cl_2.

Radical Chlorination

Azobisisobutyronitrile (AIBN)-initiated chlorination with SO2Cl2SO_2Cl_2 at 70°C provides a regioselective alternative, though with lower yields (70–75%) due to byproduct formation.

Amide Bond Formation

Coupling with 2-Methylpropanoyl Chloride

4-Chloro-1,1-dioxidotetrahydrothiophen-3-amine is reacted with 2-methylpropanoyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine (Et3NEt_3N) as a base. The reaction proceeds via nucleophilic acyl substitution:

4-Cl-sulfone-amine+(CH3)2CHCOClEt3N,0CN-(4-Cl-sulfone)-2-methylpropanamide+HCl\text{4-Cl-sulfone-amine} + \text{(CH}3\text{)}2\text{CHCOCl} \xrightarrow{Et_3N, \, 0^\circ\text{C}} \text{N-(4-Cl-sulfone)-2-methylpropanamide} + \text{HCl}

Yields reach 80–85% after purification by recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

A two-step protocol activates 2-methylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by addition of the amine. This method avoids handling acyl chlorides but requires longer reaction times (24 hours at 25°C).

Optimization and Industrial-Scale Production

Reaction Condition Screening

ParameterOptimal ValueImpact on Yield
Temperature0–5°C (amide coupling)Minimizes hydrolysis
SolventTHF or DMFEnhances solubility
BaseEt3NEt_3N (2.5 equiv)Neutralizes HCl
Reaction Time2–4 hoursPrevents racemization

Data adapted from.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted amine and acyl chloride.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves diastereomers (if present).

Challenges and Mitigation Strategies

  • Sulfone Hydrolysis : Prolonged exposure to acidic conditions during chlorination may cleave the sulfone. Using buffered Cl2Cl_2 solutions (pH 6–7) mitigates this.

  • Amine Oxidation : The sulfone’s electron-withdrawing effect destabilizes the amine. Conducting reactions under inert atmosphere (N2_2) prevents degradation .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may interact with various biomolecules and cellular pathways, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological processes makes it a target for drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Propanamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Applications/Notes
Target Compound 4-chloro-tetrahydrothiophene-3-yl sulfone, 2-methylpropanamide Not explicitly provided (inferred: ~C₈H₁₃ClNO₃S) Not provided Potential agrochemical use (analogy to propanil )
N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide Benzyl, 4-chloro-3-methylphenoxy C₂₁H₂₃ClNO₄S 439.9 Industrial applications; enhanced steric bulk from benzyl group
2-(4-Chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide 3-fluorobenzyl, 4-chloro-3-methylphenoxy C₂₁H₂₃ClFNO₄S 439.9 Fluorine substitution may improve metabolic stability
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl, 4-isobutylphenyl C₂₀H₂₃ClNO Not provided Synthesized via Schotten-Baumann reaction; amide bond formation
Propanil 3,4-dichlorophenyl C₉H₉Cl₂NO 218.08 Herbicide; dichlorophenyl group critical for activity

Key Observations:

Structural Variations and Bioactivity: The target compound shares a sulfone ring with analogs in and , which may confer resistance to enzymatic degradation compared to non-sulfonated amides like propanil . Fluorine-substituted analogs (e.g., CAS 874140-37-1) demonstrate how halogenation can enhance lipophilicity and binding affinity in agrochemicals .

Synthetic Methods :

  • The Schotten-Baumann reaction, used for N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide , is a likely pathway for synthesizing the target compound and its analogs. This method efficiently forms amide bonds between acyl chlorides and amines.

Agrochemical Relevance :

  • Propanil (N-(3,4-dichlorophenyl)propanamide) highlights the importance of chlorinated aromatic rings in herbicidal activity . The target compound’s 4-chloro substituent may similarly contribute to pesticidal efficacy.

Physicochemical Properties :

  • Sulfone-containing analogs (e.g., –8) exhibit higher molecular weights (~439.9 g/mol) due to extended substituents, whereas simpler propanamides like propanil are smaller (218.08 g/mol) . This difference may influence bioavailability and application methods (e.g., foliar vs. systemic).

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey ChallengesPurification Method
1SOCl₂, DMF (cat.), 0°C → rt, 12hRegioselectivity controlColumn chromatography (silica gel)
22-methylpropanoyl chloride, HATU, DIPEA, DCMRacemization preventionHPLC (C18 column)

How do the structural features of the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s reactivity?

Methodological Answer:
The 1,1-dioxide group increases electrophilicity at the 3-position, facilitating nucleophilic attacks (e.g., amide coupling). The chloro substituent at C4 induces steric hindrance, directing reactivity toward the amide group. Key structural influences include:

  • Electronic Effects: The sulfone group withdraws electron density, polarizing the C–S bonds and enhancing susceptibility to nucleophilic substitution .
  • Steric Effects: The chloro group at C4 restricts conformational flexibility, favoring reactions at the amide nitrogen .

What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemical placement of substituents (e.g., chloro group at C4 vs. C3) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 308.0521) .
  • X-ray Crystallography: Resolves stereochemical ambiguities. For example, SHELXL refinement can determine torsion angles (e.g., C–C–N–C = -179.2°) and hydrogen-bonding networks (N–H⋯O = 2.85 Å) .

Advanced Research Questions

How can computational modeling predict the compound’s biological targets, and how do these predictions align with empirical data?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or kinases. The sulfone and amide groups show high affinity for polar binding pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Compare predicted binding energies (ΔG) with IC₅₀ values from enzyme inhibition assays .
  • Validation: Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

How should researchers resolve contradictions between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to predict ¹³C shifts. Compare with experimental data to identify misassigned peaks.
  • Dynamic Effects: Conformational averaging in solution (e.g., chair-boat transitions in tetrahydrothiophene) may cause deviations. Variable-temperature NMR (VT-NMR) can detect such dynamics .
  • Referencing: Calibrate shifts using internal standards (e.g., TMS) and cross-validate with COSY/NOESY for stereochemical consistency .

What reaction conditions optimize derivatization while minimizing amide hydrolysis?

Methodological Answer:

  • pH Control: Maintain pH 7–8 (buffered with NaHCO₃) during acylations to balance nucleophilicity of the amine and stability of the amide .
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states without hydrolyzing the amide.
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate coupling while suppressing water-mediated hydrolysis .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionRationale
SolventAnhydrous DMFEnhances reagent solubility; low water activity
Temperature25°CBalances reaction rate and stability
CatalystDMAP (10 mol%)Accelerates coupling; reduces side reactions

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